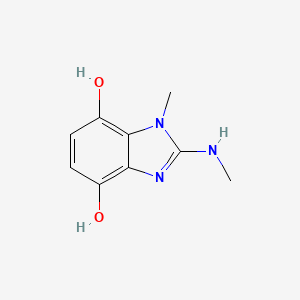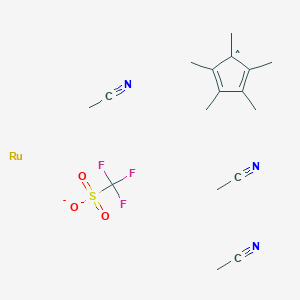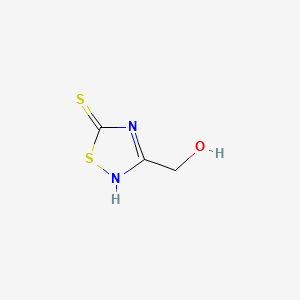
rac-Dimethylsilylbis(1-indenyl)zirconiumdichlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac-Dimethylsilylbis(1-indenyl)zirconium dichloride” is a chiral, stereorigid metallocene catalyst with co-catalyst methylaluminoxane (MAO). It is a type of Ziegler-Natta catalyst, showing extremely high activity for polymerization of olefins such as ethylene, propylene, and styrene .
Molecular Structure Analysis
The molecular formula of “rac-Dimethylsilylbis(1-indenyl)zirconium dichloride” is C20H18Cl2SiZr. It has a molecular weight of 448.53 .Chemical Reactions Analysis
“rac-Dimethylsilylbis(1-indenyl)zirconium dichloride” is known to activate small molecules and form reactive intermediates, making it valuable for various chemical reactions. It is particularly used for the polymerization of olefins such as ethylene, propylene, and styrene .Physical And Chemical Properties Analysis
“rac-Dimethylsilylbis(1-indenyl)zirconium dichloride” is an orange powder. It is moisture sensitive .Wissenschaftliche Forschungsanwendungen
Katalysator für die Ethylenpolymerisation
Die Verbindung wurde in der Lösungspolymerisation von Ethylen eingesetzt . Sie zeigte eine sehr hohe Aktivität für diesen Prozess .
Katalysator für die Slurry-Phasenpolymerisation von Ethylen
Die Verbindung wurde auf MAO-modifizierter Kieselsäure und AMOST-Schichtsilikaten (AMO-LDHs) getragen und als Katalysatoren in der Slurry-Phasenpolymerisation von Ethylen eingesetzt .
Ziegler-Natta-Katalysator
Diese Verbindung, mit dem Cokatalysator Methylaluminoxan (MAO), ist eine Art von Ziegler-Natta-Katalysator, der eine extrem hohe Aktivität für die Polymerisation von Olefinen wie Ethylen, Propylen und Styrol zeigt .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is the polymerization of olefins such as ethylene, propylene, and styrene . It acts as a Ziegler-Natta catalyst , a type of catalyst used in the polymerization of alkenes .
Mode of Action
rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is a chiral, stereorigid metallocene catalyst . It works in conjunction with a co-catalyst, methylaluminoxane (MAO) . The catalyst complex formed by these two components exhibits extremely high activity for the polymerization of olefins .
Biochemical Pathways
The compound plays a crucial role in the polymerization of olefins . This process involves the formation of long-chain polymers through the reaction of olefin monomers. The catalyst complex formed by rac-Dimethylsilylbis(1-indenyl)zirconium dichloride and MAO facilitates this process, leading to the production of high-performance polymers .
Pharmacokinetics
It’s important to note that the compound ismoisture sensitive , which can impact its stability and effectiveness in reactions.
Result of Action
The result of the action of rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is the production of high-performance polymers . These polymers are produced through the polymerization of olefins, a process that the compound catalyzes with high efficiency .
Action Environment
The action of rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is influenced by environmental factors. It is sensitive to moisture , so it should be stored in a cool, dry place away from water . The compound’s stability and efficacy can be compromised if it is exposed to moisture .
Biochemische Analyse
Biochemical Properties
rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is widely used in the preparation of metal-based catalysts and organic synthesis reactions . It serves as a precursor for ethylene polymerization catalysts, catalyzes the polymerization and copolymerization of styrene, and prepares high-performance polymers . It can also serve as a precursor for synthesizing active organometallic compounds and asymmetric catalysts .
Molecular Mechanism
The molecular mechanism of action of rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is primarily through its role as a catalyst. It can facilitate the polymerization of olefins such as ethylene, propylene, and styrene .
Temporal Effects in Laboratory Settings
rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is known for its high thermal stability , suggesting that it may retain its activity over extended periods under laboratory conditions.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of rac-Dimethylsilylbis(1-indenyl)zirconium dichloride can be achieved through a Grignard reaction followed by a metathesis reaction.", "Starting Materials": [ "1-Bromo-2-methylbenzene", "1-(2,3-dihydro-1H-inden-1-yl)ethanone", "Magnesium", "Dimethylchlorosilane", "Zirconium tetrachloride" ], "Reaction": [ "Step 1: Preparation of 1-(2,3-dihydro-1H-inden-1-yl)ethanone Grignard reagent by reacting 1-(2,3-dihydro-1H-inden-1-yl)ethanone with magnesium in dry ether.", "Step 2: Preparation of 1,2-dimethyl-1-(2,3-dihydro-1H-inden-1-yl)ethane by reacting the Grignard reagent with 1-bromo-2-methylbenzene in dry ether.", "Step 3: Preparation of rac-Dimethylsilylbis(1-indenyl)zirconium dichloride by reacting 1,2-dimethyl-1-(2,3-dihydro-1H-inden-1-yl)ethane with zirconium tetrachloride and dimethylchlorosilane in toluene under nitrogen atmosphere.", "Step 4: Purification of the product by column chromatography." ] } | |
CAS-Nummer |
121009-93-6 |
Molekularformel |
C20H18Cl2SiZr |
Molekulargewicht |
448.573 |
IUPAC-Name |
dichlorozirconium;di(inden-1-yl)-dimethylsilane |
InChI |
InChI=1S/C20H18Si.2ClH.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-14H,1-2H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
UWDIAYXWSZBXJP-UHFFFAOYSA-L |
SMILES |
C[Si](C)([C]1[CH][CH][C]2[C]1C=CC=C2)[C]3[CH][CH][C]4[C]3C=CC=C4.Cl[Zr]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-[2-[Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-glycine 1,1-dimethylethyl ester](/img/structure/B570786.png)
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-, barium salt (1:1)](/img/structure/B570787.png)


![4-Propylbenzo[g][1,4]benzoxazin-9-ol](/img/structure/B570790.png)


![methyl N-[(1R,4Z,8S,12S,13E)-1,8,12-trihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B570794.png)
![Manganate(1-), [4-[(2,5-dichloro-4-sulfophenyl)azo-kappaN1]-4,5-dihydro-5-(oxo-kappaO)-1-phenyl-1H-pyrazole-3-carboxylato(3-)]-, hydrogen](/img/structure/B570797.png)

![Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-](/img/structure/B570804.png)

